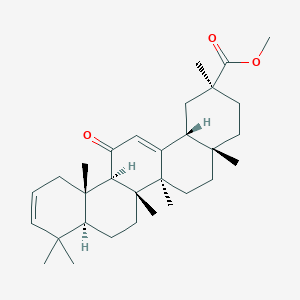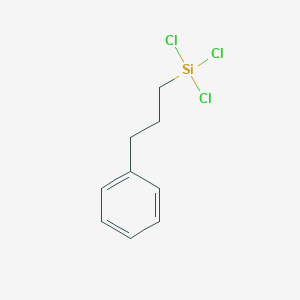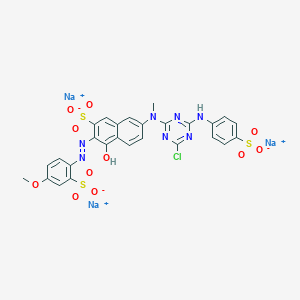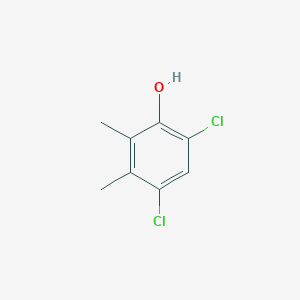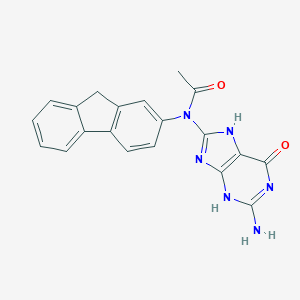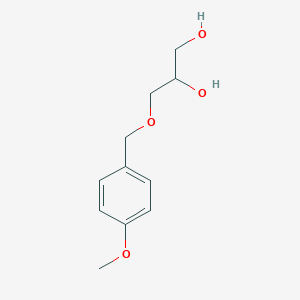
1,2-Propanediol, 3-(p-methoxybenzyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3-(p-methoxybenzyloxy)-, also known as PMB-3, is a chemical compound that has been used in scientific research for its potential therapeutic properties. It is a derivative of propylene glycol and contains a methoxybenzyloxy group attached to the third carbon atom.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3-(p-methoxybenzyloxy)- is not fully understood, but it is thought to act by inhibiting certain signaling pathways involved in cancer cell growth and inflammation. It may also enhance the uptake of chemotherapy drugs by cancer cells.
Efectos Bioquímicos Y Fisiológicos
1,2-Propanediol, 3-(p-methoxybenzyloxy)- has been shown to have low toxicity and does not appear to have any significant adverse effects on normal cells. However, further studies are needed to fully understand its effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-Propanediol, 3-(p-methoxybenzyloxy)- in lab experiments is its low toxicity and potential therapeutic properties. However, its synthesis can be challenging and time-consuming, and further studies are needed to fully understand its mechanism of action and potential clinical applications.
Direcciones Futuras
There are several potential future directions for research on 1,2-Propanediol, 3-(p-methoxybenzyloxy)-. These include investigating its potential as a therapeutic agent for cancer and inflammatory diseases, studying its effects on different types of cancer cells, and exploring its potential as a drug delivery agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3-(p-methoxybenzyloxy)- has been studied for its potential anti-inflammatory and anti-cancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in cells. It has also been investigated for its ability to enhance the efficacy of chemotherapy drugs.
Propiedades
Número CAS |
13807-95-9 |
|---|---|
Nombre del producto |
1,2-Propanediol, 3-(p-methoxybenzyloxy)- |
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenyl)methoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-14-11-4-2-9(3-5-11)7-15-8-10(13)6-12/h2-5,10,12-13H,6-8H2,1H3 |
Clave InChI |
MFKMOLJNQHPVHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COCC(CO)O |
SMILES canónico |
COC1=CC=C(C=C1)COCC(CO)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

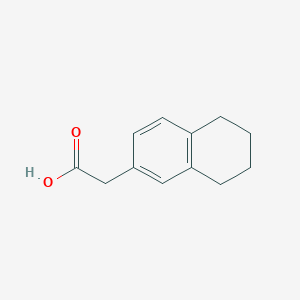
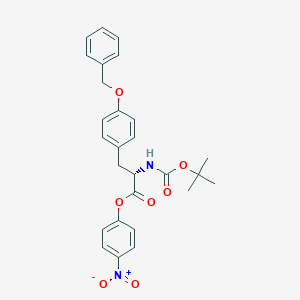
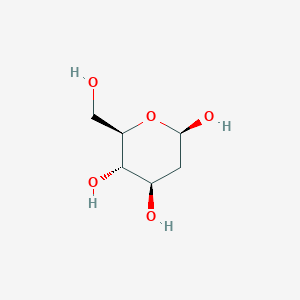
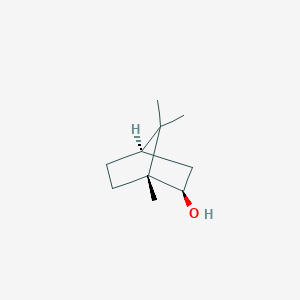
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)


